REACTION_CXSMILES
|
C(O)(=O)C.FC(F)(F)OC1C=CC([N:14]2[CH2:18][CH2:17][C:16]3([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[C:15]2=[O:24])=CC=1.CN1C(C)=C(S(Cl)(=O)=O)C(C)=N1>N1C=CC=CC=1>[C:15]1(=[O:24])[C:16]2([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH2:17][CH2:18][NH:14]1 |f:0.1|
|
Name
|
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.FC(OC1=CC=C(C=C1)N1C(C2(CC1)CCNCC2)=O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.013 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C)S(=O)(=O)Cl)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in AcOEt
|
Type
|
WASH
|
Details
|
washed with 0.1M HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (4:1 AcOEt/heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCC12CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 1167.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |